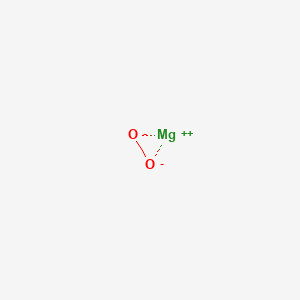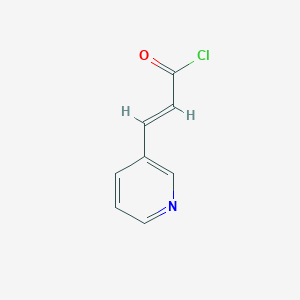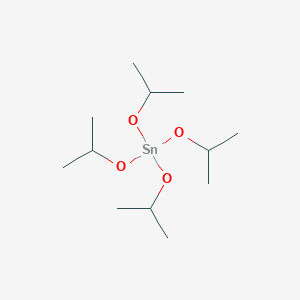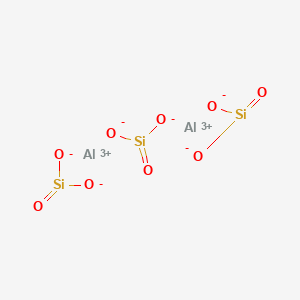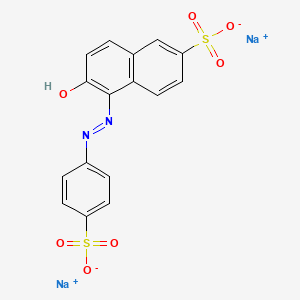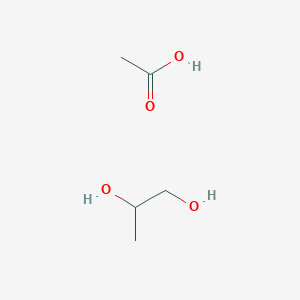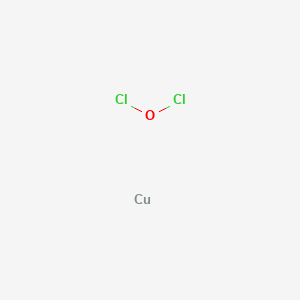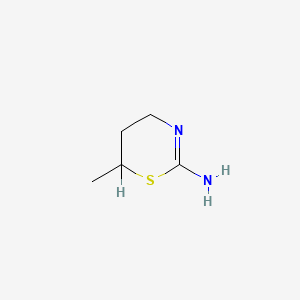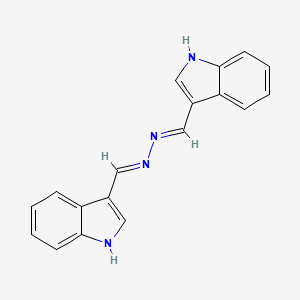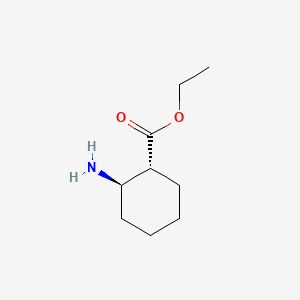
Potassium Titanium Oxalate Dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium Titanium Oxalate Dihydrate is a derivative of Oxalic Acid. It is used as a catalyst in organic synthesis due to its excellent water solubility . It can be easily separated from the reaction mixture after the completion of the reaction .
Synthesis Analysis
Potassium Titanium Oxalate Dihydrate can be synthesized by heating Tetra Alkyl Titanate with Potassium Oxalate . It has also been used as a precursor to synthesize titanium dioxide (TiO2) nanoparticles .Molecular Structure Analysis
The molecular formula of Potassium Titanium Oxalate Dihydrate is C4K2O9Ti·2H2O . It is a perovskite-type compound that has been shown to have high chemical stability and UV-resistance .Chemical Reactions Analysis
The thermal dehydration reaction of Potassium Titanium Oxalate Dihydrate has been studied by means of thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) in nitrogen atmosphere at different heating rates . It dehydrates in a single step through a practically irreversible process .Physical And Chemical Properties Analysis
Potassium Titanium Oxalate Dihydrate is a white crystalline powder . It is freely soluble in water . It should be stored in tightly closed containers at room temperature .科学的研究の応用
Catalyst in Organic Synthesis
Potassium Titanium Oxalate Dihydrate (PTO) can be used as a catalyst in organic synthesis . It has been used to synthesize chromene derivatives via a three-component condensation reaction of aromatic aldehydes, malononitrile, and resorcinol/naphthol . This application takes advantage of PTO’s excellent water solubility and the fact that it can be easily separated from the reaction mixture after the completion of the reaction .
Electrolyte in Plasma Electrolytic Oxidation (PEO)
PTO can be used as an electrolyte to functionalize the surface of aluminum alloy with a TiO2 layer by plasma electrolytic oxidation (PEO) . PEO is a surface treatment process used to produce oxide coatings on metals such as aluminum, magnesium, and titanium. The TiO2 layer produced using PTO as an electrolyte can enhance the surface properties of the aluminum alloy .
Precursor for Titanium Dioxide (TiO2) Nanoparticles
PTO can be used as a precursor to synthesize titanium dioxide (TiO2) nanoparticles . TiO2 nanoparticles have a wide range of applications, including in photocatalysis, solar cells, and sensors .
Synthesis of Zinc Titanate Nanoparticles
PTO can be used in the hydrothermal process to synthesize ZnO–TiO2 and zinc titanate nanoparticles . These nanoparticles have been used in various applications, including as catalysts and pigments in industries .
Synthesis of Zn2TiO4 and Zn2Ti3O8 Nanoparticles
Upon subsequent calcination of the precursors at high temperatures, Zn2TiO4 and Zn2Ti3O8 nanoparticles can be synthesized . These nanoparticles exhibit strong emission at 386 nm, which can be useful in various optical applications .
Synthesis of ZnTiO3 Nanoparticles
ZnTiO3 nanoparticles can also be synthesized using PTO . These nanoparticles exhibit strong emission at 370 nm . ZnTiO3 is a low-temperature calcining dielectric material and has been widely used in microwave dielectrics .
Safety And Hazards
特性
IUPAC Name |
potassium;oxalate;titanium(4+);dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.K.2H2O.Ti/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;2*1H2;/q;+1;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYUWUVATCWCES-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[K+].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4KO6Ti+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747908 |
Source


|
| Record name | potassium;oxalate;titanium(4+);dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium Titanium Oxalate Dihydrate | |
CAS RN |
14402-67-6 |
Source


|
| Record name | potassium;oxalate;titanium(4+);dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of Potassium Titanium Oxalate Dihydrate in the synthesis of Barium Strontium Titanate (BaSrTiO3)?
A1: Potassium Titanium Oxalate Dihydrate serves as a precursor material for the Titanium source in the synthesis of BaSrTiO3. In the research, an oxalate co-precipitation method was employed. [] This method involves reacting Barium Chloride Dihydrate and Potassium Titanium Oxalate Dihydrate in a controlled manner to obtain a precipitate containing both Barium and Titanium. [] This precipitate is then calcined to obtain the final BaSrTiO3 powder.
Q2: Are there alternative methods for synthesizing BaSrTiO3 that don't use Potassium Titanium Oxalate Dihydrate?
A2: Yes, while the provided research uses Potassium Titanium Oxalate Dihydrate and an oxalate co-precipitation method, other methods exist. The second abstract mentions a hydrothermal process to synthesize Zinc Titanate nanoparticles. [] Although not directly stated for BaSrTiO3, this suggests that hydrothermal synthesis could be a potential alternative route. Further research would be needed to explore the efficacy of such alternative methods for BaSrTiO3 specifically.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

